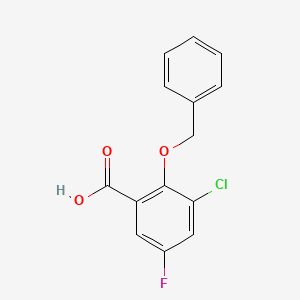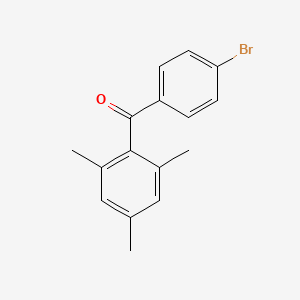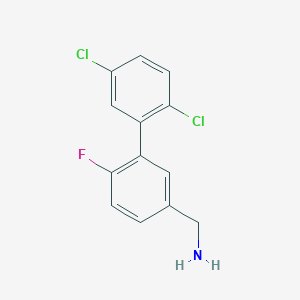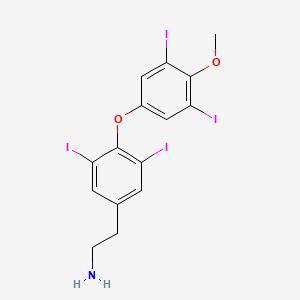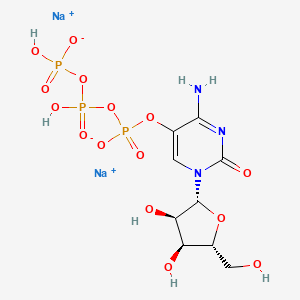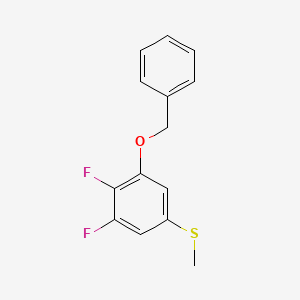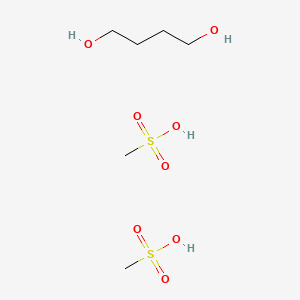
Butane-1,4-diol; methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,4-diol and methanesulfonic acid are two distinct chemical compounds with significant industrial and scientific applicationsIt is a colorless, viscous liquid that is miscible with water and commonly used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and used as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Butane-1,4-diol
From Acetylene and Formaldehyde: Acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol.
From Maleic Anhydride: Maleic anhydride is first converted to the methyl maleate ester, which is then hydrogenated to produce butane-1,4-diol.
Biological Route: A genetically modified organism can be used to produce butane-1,4-diol via the biosynthesis of 4-hydroxybutyrate.
-
Methanesulfonic Acid
From Methane and Sulfur Trioxide: Methane is sulfonated with sulfur trioxide to produce methanesulfonic acid.
Chemical Reactions Analysis
-
Butane-1,4-diol
-
Methanesulfonic Acid
Esterification and Alkylation: Methanesulfonic acid is used as a Brønsted acid catalyst in esterification and alkylation reactions.
Electrochemical Applications: Methanesulfonic acid-based electrolytes are used in electrochemical applications such as electrodeposition and redox flow batteries.
Scientific Research Applications
-
Butane-1,4-diol
Industrial Use: Used as a solvent and in the manufacture of plastics, elastic fibers, and polyurethanes.
Organic Synthesis: Used in the synthesis of γ-butyrolactone and tetrahydrofuran.
-
Methanesulfonic Acid
Green Chemistry: Used as a reagent for green chemistry due to its strong acidity and high chemical stability.
Electrochemical Applications: Used in the electrodeposition of tin-lead solder and in redox flow batteries.
Extractive Metallurgy: Used in metal recovery and refining processes.
Mechanism of Action
-
Butane-1,4-diol
-
Methanesulfonic Acid
Comparison with Similar Compounds
-
Butane-1,4-diol
-
Methanesulfonic Acid
Properties
Molecular Formula |
C6H18O8S2 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
butane-1,4-diol;methanesulfonic acid |
InChI |
InChI=1S/C4H10O2.2CH4O3S/c5-3-1-2-4-6;2*1-5(2,3)4/h5-6H,1-4H2;2*1H3,(H,2,3,4) |
InChI Key |
KMXUOSYEJAMGQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


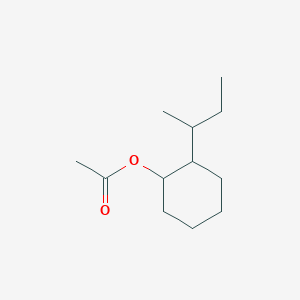
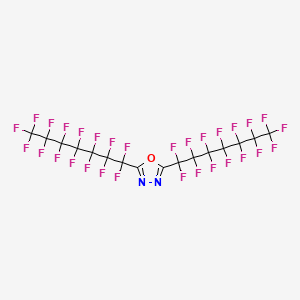
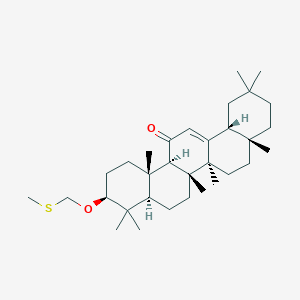

![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
